3-(Difluoromethoxy)-5-fluorobenzonitrile
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Overview
Description
3-(Difluoromethoxy)-5-fluorobenzonitrile is an organic compound characterized by the presence of difluoromethoxy and fluorobenzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzonitrile typically involves the introduction of difluoromethoxy and fluorobenzonitrile groups onto a benzene ring. One common method involves the reaction of 3-fluorobenzonitrile with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzonitrile has several scientific research applications, including:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.
Biological Studies: The compound is employed in biological research to study its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorobenzonitrile groups can modulate the compound’s binding affinity and selectivity, leading to its biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethoxy)-5-fluorobenzonitrile include:
- 3-(Trifluoromethoxy)-5-fluorobenzonitrile
- 3-(Difluoromethoxy)-4-fluorobenzonitrile
- 3-(Difluoromethoxy)-5-chlorobenzonitrile
Uniqueness
This compound is unique due to the presence of both difluoromethoxy and fluorobenzonitrile groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in various chemical and biological contexts .
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVHFFLWAXQQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261674-63-8 |
Source
|
Record name | 3-(difluoromethoxy)-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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